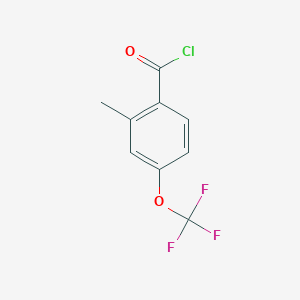
2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a synthetic compound that belongs to the family of thioether ketones. It is commonly referred to as ITPE or 4-ITME. This compound has gained significant attention in scientific research due to its potential applications in the fields of pharmacology and medicinal chemistry.
Aplicaciones Científicas De Investigación
Azetidinone Derivatives in Cholesterol Absorption Inhibition
Azetidinone derivatives, such as SCH 58235, have been explored for their potential to inhibit intestinal cholesterol absorption. This class of compounds has shown efficacy in lowering total plasma cholesterol in animal models, offering insights into the development of cholesterol-lowering drugs (Rosenblum et al., 1998).
Structural Analysis and Synthesis
Research on azetidinones includes the synthesis and structural investigation of isomers, providing foundational knowledge for the development of novel therapeutic agents. Studies have detailed the synthesis process and X-ray structural analysis, contributing to our understanding of their chemical behavior (Gluziński et al., 1991).
Photophysical Properties and Photosensitization
Azetidinone derivatives have also been investigated for their photophysical properties, including their ability to generate singlet oxygen, a critical factor in photodynamic therapy applications. The attachment of specific groups, such as naphthyl, has been shown to significantly affect these properties, offering potential pathways for the design of photosensitizers for medical applications (Jiang et al., 2015).
Antibacterial Activity
Azetidinone derivatives have been synthesized and evaluated for their antibacterial activity, highlighting their potential as antibiotic agents. The development of novel azetidinone-based compounds with significant antimicrobial properties could contribute to addressing the challenge of antibiotic resistance (Ashok et al., 2014).
Propiedades
IUPAC Name |
1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2S/c1-15(2)25-19-6-4-16(5-7-19)12-20(23)22-13-17(14-22)21-10-8-18(24-3)9-11-21/h4-7,15,17-18H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGVMSEVLPHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2990395.png)

![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)
![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2990399.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2990404.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2990405.png)
![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2990406.png)

![1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate](/img/structure/B2990410.png)
